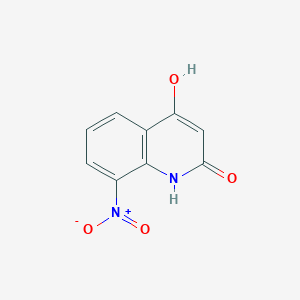![molecular formula C9H7ClN4 B11894451 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile CAS No. 920494-54-8](/img/structure/B11894451.png)
5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile typically involves the use of 2,3-diaminopyridine derivatives. The process generally includes the following steps:
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, often using 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials.
Reduction: The nitro group is reduced to form the required 2,3-diaminopyridine derivative.
Cyclization: The 2,3-diaminopyridine derivative undergoes cyclization to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly involving the halogen atoms in the pyridine ring.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.
Reduction: Palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of imidazopyridine derivatives, while reduction can yield various amine derivatives .
科学的研究の応用
5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound exhibits potential biological activities, including antiviral, antimicrobial, and cytotoxic properties.
Material Science: The structural characteristics of imidazo[4,5-b]pyridine derivatives make them useful in material science applications.
Agriculture: Some derivatives of imidazo[4,5-b]pyridine are used in agriculture for the treatment of broad-leaved plants and rodent control.
作用機序
The mechanism of action of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile involves interactions with specific molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
類似化合物との比較
Similar Compounds
2-methylimidazo[4,5-b]pyridine: This compound is structurally similar and shares some biological activities with 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile.
2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Another similar compound with potential antihypertensive properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and carbonitrile groups can enhance its interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
920494-54-8 |
|---|---|
分子式 |
C9H7ClN4 |
分子量 |
206.63 g/mol |
IUPAC名 |
5-chloro-2,3-dimethylimidazo[4,5-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H7ClN4/c1-5-12-7-3-6(4-11)8(10)13-9(7)14(5)2/h3H,1-2H3 |
InChIキー |
MYKUZFLUYIATQG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C)N=C(C(=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)

![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)

![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)




![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)



